molecular formula C9H7NOS B13013653 1-(Benzo[d]isothiazol-5-yl)ethanone

1-(Benzo[d]isothiazol-5-yl)ethanone

Cat. No.: B13013653
M. Wt: 177.22 g/mol
InChI Key: ZYEJJVBXYVYIPR-UHFFFAOYSA-N
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Description

1-(Benzo[d]isothiazol-5-yl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]isothiazol-5-yl)ethanone typically involves the reaction of benzo[d]isothiazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]isothiazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, Selectfluor

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed:

    Oxidation: Benzo[d]isothiazol-5-yl ethanone oxides

    Reduction: 1-(Benzo[d]isothiazol-5-yl)ethanol

    Substitution: Various substituted benzo[d]isothiazol-5-yl ethanones

Mechanism of Action

The mechanism of action of 1-(Benzo[d]isothiazol-5-yl)ethanone involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d]isothiazol-5-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring enhances its ability to participate in diverse chemical reactions and interact with biological targets .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1,2-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)5-10-12-9/h2-5H,1H3

InChI Key

ZYEJJVBXYVYIPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SN=C2

Origin of Product

United States

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